Cas no 2228302-39-2 (1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol)
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol
- 2228302-39-2
- EN300-1952653
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- Inchi: 1S/C9H9ClF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,8-9,13H,1H3
- InChI Key: WJKKKPPEFSMFNB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)C(C(F)F)O
Computed Properties
- Exact Mass: 206.0309989g/mol
- Monoisotopic Mass: 206.0309989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952653-1g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-5g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-10g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-0.05g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-0.1g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-0.25g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-0.5g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-1.0g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1952653-2.5g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1952653-5.0g |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol |
2228302-39-2 | 5g |
$2277.0 | 2023-06-03 |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol
Research Brief on 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol (CAS: 2228302-39-2): Recent Advances and Applications
1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol (CAS: 2228302-39-2) is a fluorinated organic compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoroethanol moiety and chloro-methylphenyl group, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. The compound's structural features make it a valuable scaffold for drug discovery, offering opportunities for further derivatization and optimization.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways and biological activity of 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol. The researchers employed a multi-step synthesis approach, starting from commercially available 4-chloro-3-methylbenzaldehyde, followed by a nucleophilic addition reaction with difluoromethyl lithium to yield the target compound. The study highlighted the compound's high yield (78%) and purity (>98%), as confirmed by HPLC and NMR spectroscopy. Furthermore, the compound demonstrated significant inhibitory activity against bacterial enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis, suggesting its potential as a lead compound for novel antibacterial agents.
In another study, researchers explored the compound's application in the development of antifungal agents. The difluoroethanol moiety was found to enhance the compound's binding affinity to fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis. This finding was supported by molecular docking simulations and in vitro assays, which showed a 50% reduction in fungal growth at concentrations as low as 10 µM. These results position 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol as a promising candidate for further optimization in antifungal drug development.
Beyond its antimicrobial properties, recent research has also investigated the compound's potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of HIF-1α. The study proposed that the compound's ability to modulate hypoxia-inducible pathways could be leveraged for targeted cancer therapies. However, further in vivo studies are needed to validate these findings and assess the compound's pharmacokinetic properties.
Despite these promising developments, challenges remain in the practical application of 1-(4-chloro-3-methylphenyl)-2,2-difluoroethan-1-ol. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and high-throughput screening methods are expected to accelerate the optimization process, enabling the development of more potent and selective derivatives. Overall, the compound represents a versatile scaffold with broad applicability in drug discovery, warranting continued investigation and investment.
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